5b-Cholestane-3a,7a,12a,23R,25-pentol
CAS No.: 59906-14-8
Cat. No.: VC21104142
Molecular Formula: C₂₇H₄₈O₅
Molecular Weight: 452.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 59906-14-8 |
---|---|
Molecular Formula | C₂₇H₄₈O₅ |
Molecular Weight | 452.7 g/mol |
IUPAC Name | (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4R)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
Standard InChI | InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
Standard InChI Key | OXSBBBPDYVCAKC-DYGXNTOZSA-N |
Isomeric SMILES | C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES | CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES | CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
CLASSIFICATION AND CHEMICAL TAXONOMY
5b-Cholestane-3a,7a,12a,23R,25-pentol belongs to the class of organic compounds known as pentahydroxy bile acids, alcohols, and derivatives . Within the broader chemical taxonomy, it is categorized as follows:
Taxonomic Level | Classification |
---|---|
Kingdom | Organic compounds |
Super Class | Lipids and lipid-like molecules |
Class | Steroids and steroid derivatives |
Sub Class | Bile acids, alcohols and derivatives |
Direct Parent | Pentahydroxy bile acids, alcohols and derivatives |
This classification reflects the compound's structural features and biochemical relationships. As a pentahydroxy bile alcohol, it shares similarities with other hydroxylated steroids but possesses unique characteristics due to its specific hydroxylation pattern and stereochemistry .
SYNTHESIS AND PREPARATION METHODS
The synthesis of 5b-Cholestane-3a,7a,12a,23R,25-pentol typically involves the hydroxylation of cholestane derivatives through carefully controlled chemical processes. Common synthetic routes include:
General Synthetic Pathway
The synthesis generally begins with a cholestane backbone, followed by selective hydroxylation steps to introduce the five hydroxyl groups at their specific positions. The process requires precise control of reaction conditions to ensure the correct stereochemistry of each hydroxyl group.
Hydroxylation Methods
One common method includes the use of osmium tetroxide (OsO₄) as a catalyst for the dihydroxylation of cholestane, followed by further hydroxylation steps to introduce the additional hydroxyl groups. The specific stereochemistry at positions 3α, 7α, 12α, 23R, and 25 requires careful selection of reagents and reaction conditions.
Industrial Production Considerations
Industrial production of this compound necessitates stringent control of reaction conditions to ensure purity and yield. The process must account for potential side reactions and ensure the stereospecificity of the hydroxylation reactions.
CHEMICAL REACTIONS AND REACTIVITY
5b-Cholestane-3a,7a,12a,23R,25-pentol can undergo various chemical reactions due to the presence of multiple hydroxyl groups, which serve as reactive sites.
Oxidation Reactions
The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions
The compound can undergo reduction reactions, potentially removing hydroxyl groups to form less hydroxylated derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution Reactions
The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate these substitution reactions.
Reaction Products
The specific products formed from these reactions depend on the conditions and reagents used. For example:
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Oxidation can yield ketones or carboxylic acids
-
Reduction can produce less hydroxylated cholestane derivatives
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Substitution can replace hydroxyl groups with other functional moieties
BIOLOGICAL ACTIVITY AND METABOLIC ROLE
5b-Cholestane-3a,7a,12a,23R,25-pentol plays a significant role in biological systems, particularly in bile acid metabolism and related processes.
Bile Acid Metabolism
This compound is identified as a metabolite found in human blood plasma and is linked to metabolic pathways involved in bile acid synthesis. Understanding its metabolism can provide insights into disorders related to bile acid dysregulation.
Cellular Localization
Within cells, 5b-Cholestane-3a,7a,12a,23R,25-pentol is primarily located in the membrane (predicted from its LogP value) and cytoplasm. This localization influences its biological activity and interactions with enzymes and other cellular components.
Mechanism of Action
The mechanism of action involves interactions with enzymes involved in bile acid metabolism. The hydroxyl groups on the compound allow it to participate in various biochemical pathways, influencing the synthesis and regulation of bile acids. The molecular targets include enzymes such as cytochrome P450, which play crucial roles in hydroxylation reactions.
RESEARCH AND CLINICAL APPLICATIONS
Model Compound for Hydroxylated Steroids
5b-Cholestane-3a,7a,12a,23R,25-pentol serves as a vital model compound for studying the synthesis and reactivity of hydroxylated steroids. Its structure allows researchers to investigate the effects of hydroxylation on steroid behavior and reactivity, informing the development of synthetic pathways for related compounds.
Analytical Chemistry Applications
The compound has been studied using ultra-high resolution mass spectrometry techniques for metabolomic analysis . This approach has proven valuable in characterizing the compound and understanding its role in various biological processes.
Metabolic Disorders
Research indicates that this compound has been studied in the context of metabolic disorders such as cerebrotendinous xanthomatosis (CTX). Patients with CTX exhibit altered excretion patterns of bile alcohols, including 5b-Cholestane-3a,7a,12a,23R,25-pentol. These patterns can potentially serve as biomarkers for diagnosing and monitoring such conditions.
Cholestatic Liver Diseases
Studies analyzing urinary excretion patterns of bile alcohols have revealed that this compound was significantly more abundant in cholestatic infants compared to normal infants, suggesting its potential as a biomarker for diagnosing cholestatic liver diseases.
Pharmaceutical Applications
In the pharmaceutical industry, 5b-Cholestane-3a,7a,12a,23R,25-pentol is valuable for synthesizing bioactive compounds. Its unique hydroxylation pattern can be exploited to develop new drugs targeting specific biological pathways related to steroid metabolism.
COMPARISON WITH SIMILAR COMPOUNDS
5b-Cholestane-3a,7a,12a,23R,25-pentol shares structural similarities with other pentahydroxy bile alcohols but differs in its specific hydroxylation pattern and stereochemistry.
Related Compounds
Unique Properties
5b-Cholestane-3a,7a,12a,23R,25-pentol is unique due to its specific hydroxylation pattern, which influences its biochemical properties and interactions. The 23R stereochemistry is particularly significant, as it distinguishes this compound from its isomers and affects its biological activity.
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